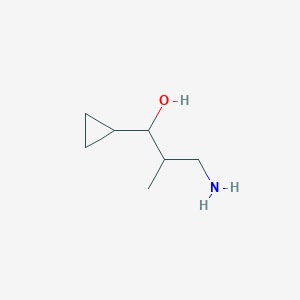
3-Amino-1-cyclopropyl-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-cyclopropyl-2-methylpropan-1-ol: is an organic compound with the molecular formula C7H15NO . It is a cyclopropyl derivative of an amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopropyl ring and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: One common method to synthesize 3-Amino-1-cyclopropyl-2-methylpropan-1-ol involves the cyclopropanation of an appropriate precursor. For example, the reaction of an allylic alcohol with a diazo compound in the presence of a transition metal catalyst can yield the cyclopropyl derivative.
Amination Reaction: Another approach involves the amination of a cyclopropyl ketone or aldehyde. This can be achieved using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Amino-1-cyclopropyl-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted amines. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted amines
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-1-cyclopropyl-2-methylpropan-1-ol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and metabolic pathways. Its cyclopropyl group can impart stability and resistance to enzymatic degradation.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its amino and hydroxyl groups can be modified to create derivatives with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-cyclopropyl-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. The cyclopropyl ring provides rigidity and can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
- 1-Amino-2-methylpropan-2-ol
- 2-Amino-3-methyl-1-butanol
- 1-Amino-2-methyl-2-propanol
Comparison: 3-Amino-1-cyclopropyl-2-methylpropan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more rigid and less prone to conformational changes compared to its linear or branched counterparts. The cyclopropyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design and synthesis.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3-amino-1-cyclopropyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5(4-8)7(9)6-2-3-6/h5-7,9H,2-4,8H2,1H3 |
Clave InChI |
BXJGJFCJVRNVAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


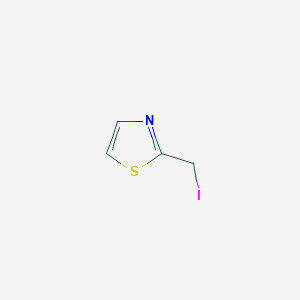

![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)
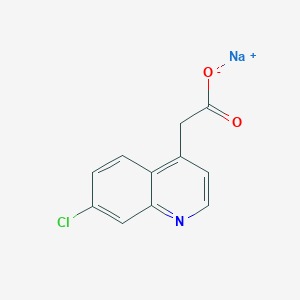
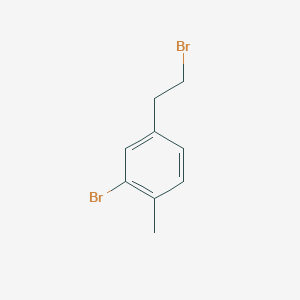
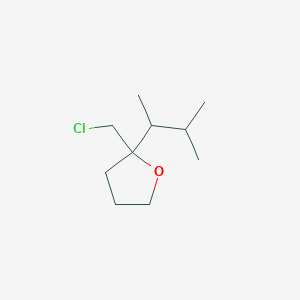
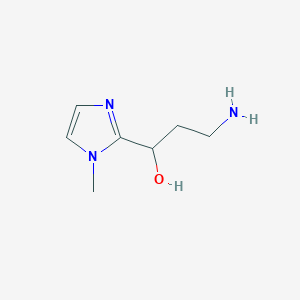
![2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13193539.png)

![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13193544.png)
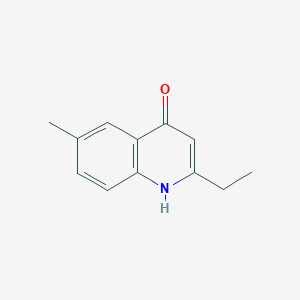
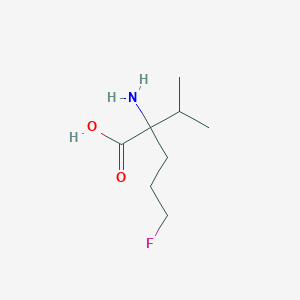
![7-Methylspiro[2.5]octan-5-one](/img/structure/B13193576.png)
